Benzhydryl 2-[(2-furylcarbonyl)amino]acetate
Overview
Description
Benzhydryl 2-[(2-furylcarbonyl)amino]acetate is an organic compound that combines the structural features of benzhydryl and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-[(2-furylcarbonyl)amino]acetate typically involves the esterification of benzhydryl alcohol with 2-[(2-furylcarbonyl)amino]acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for solvent recovery steps.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-[(2-furylcarbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include alcohol derivatives of the furan moiety.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Benzhydryl 2-[(2-furylcarbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzhydryl 2-[(2-furylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The furan moiety can interact with enzymes or receptors, leading to modulation of their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Benzhydryl acetate: Lacks the furan moiety, making it less versatile in certain applications.
Furylacetic acid derivatives: Lack the benzhydryl group, which may reduce their binding affinity in biological systems.
Benzhydryl 2-[(2-thienylcarbonyl)amino]acetate: Similar structure but with a thiophene ring instead of a furan ring, which can alter its chemical reactivity and biological activity.
Uniqueness: Benzhydryl 2-[(2-furylcarbonyl)amino]acetate is unique due to the combination of benzhydryl and furan moieties, providing a balance of chemical reactivity and biological activity that is not found in other similar compounds.
Properties
IUPAC Name |
benzhydryl 2-(furan-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(14-21-20(23)17-12-7-13-24-17)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLTXROKPAINMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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